molecular formula C36H53N7O12 B15137576 Me-Tet-PEG8-Maleimide

Me-Tet-PEG8-Maleimide

Cat. No.: B15137576
M. Wt: 775.8 g/mol
InChI Key: DPIXENUKPGJLOD-UHFFFAOYSA-N
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Description

Me-Tet-PEG8-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains eight polyethylene glycol (PEG) units, a tetrazine group, and a maleimide group. This compound is known for its ability to undergo specific inverse electron demand Diels-Alder reactions with compounds containing trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG8-Maleimide involves the incorporation of three main components: the tetrazine group, the PEG8 chain, and the maleimide group. The tetrazine group provides high reactivity and specificity, enabling rapid and selective click reactions with alkynes or cyclooctynes . The maleimide group is known for its ability to degrade in aqueous media, making it useful in drug delivery studies .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of reaction parameters such as temperature, pH, and solvent choice to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG8-Maleimide primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with TCO-containing compounds . This reaction is highly specific and efficient, making it suitable for various applications in chemical biology and drug delivery.

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds under mild conditions. The reaction is usually carried out in aqueous media, where the maleimide group can degrade .

Major Products Formed

The major products formed from the reaction of this compound with TCO-containing compounds are stable conjugates that can be used for targeted drug delivery and other applications .

Mechanism of Action

The mechanism of action of Me-Tet-PEG8-Maleimide involves its tetrazine group undergoing a specific iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise delivery of therapeutic agents to target sites. The maleimide group degrades in aqueous media, facilitating the release of the drug at the desired location .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H53N7O12

Molecular Weight

775.8 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C36H53N7O12/c1-29-39-41-36(42-40-29)31-4-2-30(3-5-31)28-38-33(45)9-12-48-14-16-50-18-20-52-22-24-54-26-27-55-25-23-53-21-19-51-17-15-49-13-10-37-32(44)8-11-43-34(46)6-7-35(43)47/h2-7H,8-28H2,1H3,(H,37,44)(H,38,45)

InChI Key

DPIXENUKPGJLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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